molecular formula C20H22ClNO2 B8451903 [4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone CAS No. 372514-08-4

[4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone

Cat. No. B8451903
M. Wt: 343.8 g/mol
InChI Key: BUGAJOMIZYVOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316475B1

Procedure details

The product from Example 10D and pyrrolidine were processed as described in Example 10E to provide the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18](Cl)=[O:19])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1.[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([N:21]3[CH2:25][CH2:24][CH2:23][CH2:22]3)=[O:19])=[CH:14][CH:13]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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